molecular formula C18H18ClN5 B13871922 2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine

2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine

Cat. No.: B13871922
M. Wt: 339.8 g/mol
InChI Key: BNAWFCZOMNTIAO-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazole ring, which is further substituted with a piperidine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often include the use of bases such as triethylamine and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClN5

Molecular Weight

339.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-piperidin-4-ylpyrazol-1-yl]pyrimidine

InChI

InChI=1S/C18H18ClN5/c19-15-4-2-13(3-5-15)16-12-17(14-6-10-20-11-7-14)24(23-16)18-21-8-1-9-22-18/h1-5,8-9,12,14,20H,6-7,10-11H2

InChI Key

BNAWFCZOMNTIAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NN2C3=NC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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